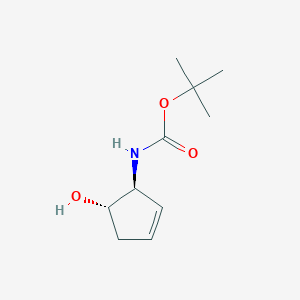
Carbamic acid, (5-hydroxy-2-cyclopenten-1-yl)-, 1,1-dimethylethyl ester, (1S-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, (5-hydroxy-2-cyclopenten-1-yl)-, 1,1-dimethylethyl ester, (1S-) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of Carbamic acid, (5-hydroxy-2-cyclopenten-1-yl)-, 1,1-dimethylethyl ester, (Carbamic acid, (5-hydroxy-2-cyclopenten-1-yl)-, 1,1-dimethylethyl ester, (1S-) involves the inhibition of the activity of various enzymes such as cyclooxygenase-2 (COX-2), which plays a crucial role in the inflammatory response. Moreover, it has been found to inhibit the activity of nuclear factor-kappa B (NF-κB), which is involved in the regulation of various genes involved in inflammation, cell proliferation, and apoptosis.
Effets Biochimiques Et Physiologiques
Carbamic acid, (5-hydroxy-2-cyclopenten-1-yl)-, 1,1-dimethylethyl ester, (Carbamic acid, (5-hydroxy-2-cyclopenten-1-yl)-, 1,1-dimethylethyl ester, (1S-) has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). Moreover, it has been shown to inhibit the proliferation of cancer cells and induce apoptosis in tumor cells.
Avantages Et Limitations Des Expériences En Laboratoire
Carbamic acid, (5-hydroxy-2-cyclopenten-1-yl)-, 1,1-dimethylethyl ester, (Carbamic acid, (5-hydroxy-2-cyclopenten-1-yl)-, 1,1-dimethylethyl ester, (1S-) has several advantages and limitations for lab experiments. One of the advantages is its ability to inhibit the activity of COX-2 and NF-κB, which makes it a potential candidate for the development of anti-inflammatory and anti-cancer drugs. However, its low solubility in water and instability at high temperatures limit its use in certain experiments.
Orientations Futures
Carbamic acid, (5-hydroxy-2-cyclopenten-1-yl)-, 1,1-dimethylethyl ester, (Carbamic acid, (5-hydroxy-2-cyclopenten-1-yl)-, 1,1-dimethylethyl ester, (1S-) has several future directions for research. One potential direction is the development of more stable and water-soluble derivatives of Carbamic acid, (5-hydroxy-2-cyclopenten-1-yl)-, 1,1-dimethylethyl ester, (Carbamic acid, (5-hydroxy-2-cyclopenten-1-yl)-, 1,1-dimethylethyl ester, (1S-) for use in various experiments. Moreover, further studies are needed to elucidate the exact mechanism of action of Carbamic acid, (5-hydroxy-2-cyclopenten-1-yl)-, 1,1-dimethylethyl ester, (Carbamic acid, (5-hydroxy-2-cyclopenten-1-yl)-, 1,1-dimethylethyl ester, (1S-) and its potential applications in the treatment of neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of Carbamic acid, (5-hydroxy-2-cyclopenten-1-yl)-, 1,1-dimethylethyl ester, (Carbamic acid, (5-hydroxy-2-cyclopenten-1-yl)-, 1,1-dimethylethyl ester, (1S-) can be achieved through various methods. One of the most common methods involves the reaction of cyclopentadiene with maleic anhydride to form cyclopentadiene-maleic anhydride adduct, which is then reacted with tert-butyl alcohol and hydrochloric acid to form Carbamic acid, (5-hydroxy-2-cyclopenten-1-yl)-, 1,1-dimethylethyl ester, (Carbamic acid, (5-hydroxy-2-cyclopenten-1-yl)-, 1,1-dimethylethyl ester, (1S-).
Applications De Recherche Scientifique
Carbamic acid, (5-hydroxy-2-cyclopenten-1-yl)-, 1,1-dimethylethyl ester, (Carbamic acid, (5-hydroxy-2-cyclopenten-1-yl)-, 1,1-dimethylethyl ester, (1S-) has been extensively studied for its potential applications in various fields of scientific research. It has been found to possess anti-inflammatory, anti-cancer, and anti-tumor properties. Moreover, it has been shown to exhibit neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
Numéro CAS |
159912-44-4 |
|---|---|
Nom du produit |
Carbamic acid, (5-hydroxy-2-cyclopenten-1-yl)-, 1,1-dimethylethyl ester, (1S- |
Formule moléculaire |
C10H17NO3 |
Poids moléculaire |
199.25 g/mol |
Nom IUPAC |
tert-butyl N-[(1S,5S)-5-hydroxycyclopent-2-en-1-yl]carbamate |
InChI |
InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-7-5-4-6-8(7)12/h4-5,7-8,12H,6H2,1-3H3,(H,11,13)/t7-,8-/m0/s1 |
Clé InChI |
RSUHUFNWMMJITO-YUMQZZPRSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@H]1C=CC[C@@H]1O |
SMILES |
CC(C)(C)OC(=O)NC1C=CCC1O |
SMILES canonique |
CC(C)(C)OC(=O)NC1C=CCC1O |
Synonymes |
Carbamic acid, (5-hydroxy-2-cyclopenten-1-yl)-, 1,1-dimethylethyl ester, (1S- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



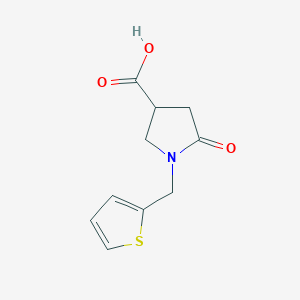
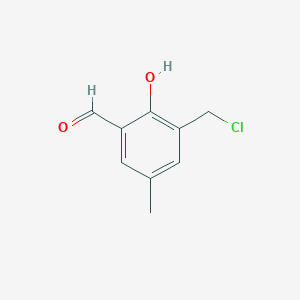
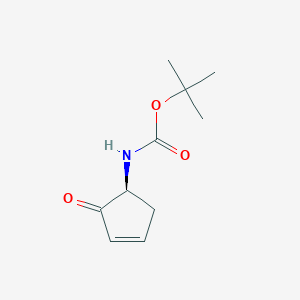
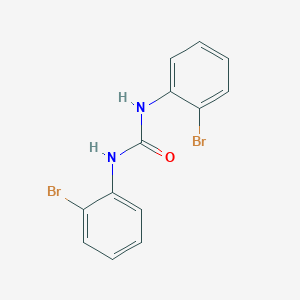
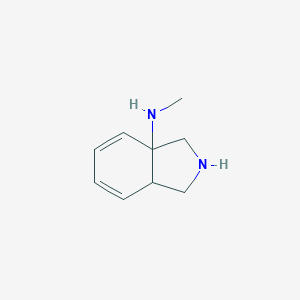
![Furo[3,2-c]pyridine-4-carboxamide](/img/structure/B66531.png)
![2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4-methylphenyl methacrylate](/img/structure/B66532.png)
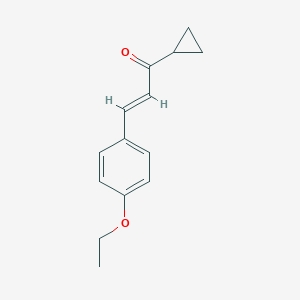
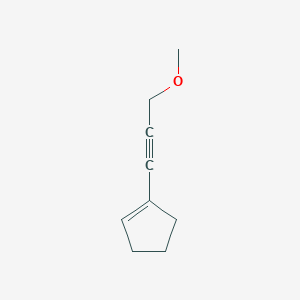
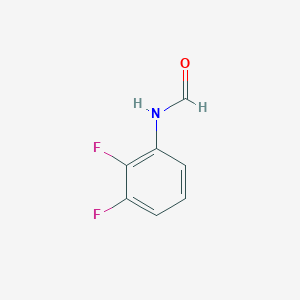
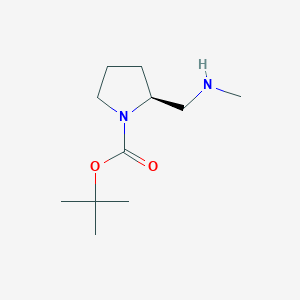
![(R)-(-)-N-[1-(1-Naphthyl)ethyl]phthalamic acid](/img/structure/B66546.png)
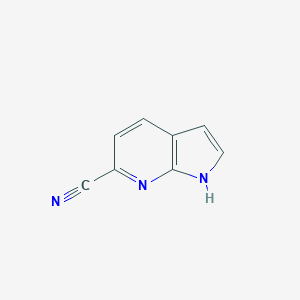
![2-[(E)-2-Chloroethenyl]pyridine](/img/structure/B66551.png)